molecular formula C9H16Si B8439705 (3-Cyclopropylprop-1-yn-1-yl)trimethylsilane

(3-Cyclopropylprop-1-yn-1-yl)trimethylsilane

Cat. No. B8439705
M. Wt: 152.31 g/mol
InChI Key: BNCYVKYTQHBUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropylprop-1-yn-1-yl)trimethylsilane is a useful research compound. Its molecular formula is C9H16Si and its molecular weight is 152.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Cyclopropylprop-1-yn-1-yl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Cyclopropylprop-1-yn-1-yl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H16Si

Molecular Weight

152.31 g/mol

IUPAC Name

3-cyclopropylprop-1-ynyl(trimethyl)silane

InChI

InChI=1S/C9H16Si/c1-10(2,3)8-4-5-9-6-7-9/h9H,5-7H2,1-3H3

InChI Key

BNCYVKYTQHBUJJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC1CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL three-necked round bottom flask was charged with (trimethylsilyl)acetylene (15 g, 153 mmol) and dry THF (75 mL). The solution was cooled to −78° C., and a solution of n-butyllithium in hexane (2.5 M, 75 mL, 188 mmol) was added dropwise over 30 minutes. The resulting mixture was stirred at 0° C. for 10 minutes and then re-cooled to −78° C. HMPA (40 g, 223 mmol) was added, and the mixture was stirred at −78° C. for 30 minutes. (Bromomethyl)cyclopropane (20.6 g, 153 mmol) was then added. The reaction mixture was allowed to warm to room temperature and stirred overnight. Upon completion, the reaction mixture was washed with water (4×100 mL) and brine (2×100 mL) sequentially. The organic layer was dried over anhydrous sodium sulfate. Hexane and THF was distilled off at 75˜110° C. then distillation at 138˜142° C. afforded the title compound (12 g). 1H NMR (400 MHz, DMSO-d6): δ 2.27 (d, 2H), 0.91-0.84 (m, 1H), 0.43-0.34 (m, 2H), 0.19-0.14 (m, 2H), 0.11 (s, 9H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
20.6 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.